molecular formula C15H24O2 B12780638 Petasitolone CAS No. 35124-22-2

Petasitolone

Cat. No.: B12780638
CAS No.: 35124-22-2
M. Wt: 236.35 g/mol
InChI Key: LYFRYUAWUBLCKH-FIXISWKDSA-N
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Description

Petasitolone is a sesquiterpene compound isolated from the plant Petasites japonicus Maxim. It has been identified as 8-oxo-11-hydroxy-Δ6(7)-eremophilene . This compound is part of the eremophilane family of sesquiterpenes, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of petasitolone has been accomplished through a series of chemical reactions. The key step in this synthesis is the Lewis acid-catalyzed Diels-Alder addition of 2-carbomethoxy-2-cyclohexenone to a diene . This cycloaddition reaction facilitates the rapid construction of the parent ring system of this compound and allows excellent control of the required stereochemistry.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including the use of Lewis acids and Diels-Alder reactions. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Petasitolone undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more oxidized derivatives, while reduction can yield more reduced forms of the compound.

Scientific Research Applications

Petasitolone has been studied for its cytotoxic activities against cancer stem cells . It has shown potential in inhibiting the growth of various cancer cell lines, including human astrocytoma and breast cancer cells. Additionally, this compound and its derivatives have been investigated for their potential use in developing new cancer treatments and cancer prevention agents.

Mechanism of Action

The mechanism of action of petasitolone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that this compound exerts its effects by modulating signaling pathways involved in cell growth and apoptosis. This modulation can lead to the inhibition of cancer cell proliferation and induction of cell death.

Comparison with Similar Compounds

Petasitolone is part of the eremophilane family of sesquiterpenes, which includes compounds such as fukinone and eremophilenolide . Compared to these similar compounds, this compound is unique due to its specific chemical structure and biological activities. For instance, while fukinone and eremophilenolide also exhibit cytotoxic activities, this compound has shown distinct efficacy against certain cancer cell lines.

List of Similar Compounds

  • Fukinone
  • Eremophilenolide
  • Petasitesterpenes I-VI

Properties

CAS No.

35124-22-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(4aR,5S,8aR)-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H24O2/c1-10-6-5-7-11-8-13(16)12(14(2,3)17)9-15(10,11)4/h9-11,17H,5-8H2,1-4H3/t10-,11+,15+/m0/s1

InChI Key

LYFRYUAWUBLCKH-FIXISWKDSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(C=C(C(=O)C2)C(C)(C)O)C

Canonical SMILES

CC1CCCC2C1(C=C(C(=O)C2)C(C)(C)O)C

Origin of Product

United States

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